Methyl1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate

Beschreibung

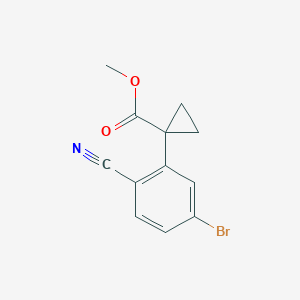

Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate is a cyclopropane-based small molecule featuring a phenyl ring substituted with bromine (Br) at position 5 and a cyano (CN) group at position 2. The cyclopropane core is further functionalized with a methyl carboxylate group at the 1-position. This compound combines a rigid cyclopropane scaffold with electronically diverse substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel |

C12H10BrNO2 |

|---|---|

Molekulargewicht |

280.12 g/mol |

IUPAC-Name |

methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11(15)12(4-5-12)10-6-9(13)3-2-8(10)7-14/h2-3,6H,4-5H2,1H3 |

InChI-Schlüssel |

GACAFKJPRNSJET-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1(CC1)C2=C(C=CC(=C2)Br)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate typically involves the following steps:

Nitrile Formation: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide (NaCN) or potassium cyanide (KCN).

Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent in the presence of a catalyst such as copper(I) chloride (CuCl).

Esterification: The final step involves the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, H2 with a palladium catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol, ammonia (NH3) in ethanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and cyano groups can influence its binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Cyclopropane Carboxylate Derivatives

Key Observations:

The chlorosulfonyl derivative exhibits distinct reactivity, serving as a sulfonating agent in contrast to the halogen/cyano-functionalized analogs.

Electronic and Steric Considerations: The pyridinyl analog replaces the phenyl ring with a nitrogen-containing heterocycle, significantly altering electronic properties (e.g., increased polarity and hydrogen-bonding capacity). The aminophenyl derivative introduces an electron-donating group, enhancing solubility in polar solvents but reducing stability under oxidative conditions.

Applications in Drug Discovery :

- The target compound’s dual functionality (Br and CN) offers orthogonal reactivity for sequential modifications, a critical advantage in fragment-based drug design.

- Simpler analogs like the 2-bromo derivative are preferred for straightforward coupling reactions, while the pyridinyl variant is tailored for targeting enzyme active sites (e.g., kinases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.